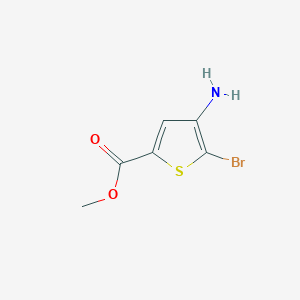

Methyl 4-amino-5-bromothiophene-2-carboxylate

説明

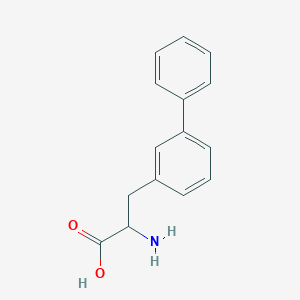

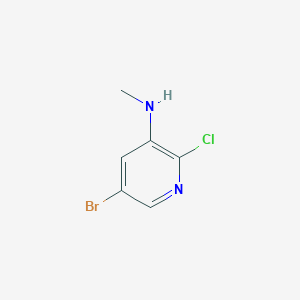

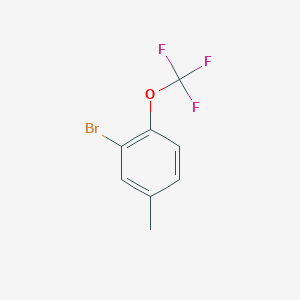

Methyl 4-amino-5-bromothiophene-2-carboxylate is a compound that is part of a broader class of chemicals known as thiophene derivatives. These compounds are characterized by a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The specific compound has an amino group at the fourth position and a bromine atom at the fifth position, with a carboxylate ester at the second position. Thiophene derivatives are of significant interest in the field of organic chemistry due to their diverse range of applications, including their use in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in various studies. For instance, a one-pot synthesis method has been reported for the preparation of methyl 4-aminopyrrole-2-carboxylates, which, although not the same, shares a similar synthetic pathway that could potentially be adapted for the synthesis of methyl 4-amino-5-bromothiophene-2-carboxylate . Additionally, the use of palladium-catalyzed direct heteroarylations has been demonstrated as an effective strategy for coupling bromothiophene derivatives with other heteroaromatics, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often studied using various spectroscopic techniques. For example, a related compound, E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, was analyzed using IR, Raman, 1H NMR, 13C NMR, and mass spectrometry, which provided detailed insights into its molecular structure . These techniques could similarly be applied to methyl 4-amino-5-bromothiophene-2-carboxylate to elucidate its structure.

Chemical Reactions Analysis

Thiophene derivatives are known to participate in various chemical reactions. The bromine atom present in methyl 4-amino-5-bromothiophene-2-carboxylate suggests that it could undergo further functionalization through nucleophilic substitution reactions. The amino group also offers a site for potential reactions, such as acylation or the formation of Schiff bases, as seen in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives like methyl 4-amino-5-bromothiophene-2-carboxylate are influenced by their functional groups. The presence of an ester group typically affects the compound's solubility in organic solvents, while the bromine atom may increase its density and molecular weight. The amino group could contribute to the compound's basicity and reactivity. Although specific data on methyl 4-amino-5-bromothiophene-2-carboxylate is not provided, related compounds have been studied for their fluorescence properties, which could suggest similar properties for this compound .

科学的研究の応用

Photochemical Synthesis Applications

Methyl 4-amino-5-bromothiophene-2-carboxylate has been utilized in photochemical synthesis. D'Auria et al. (1989) explored its application in the arylation of 5-halogenothiophene-2-carbonitrile and methyl 5-halogenothiophene-2-carboxylate through a photochemical process. This study highlighted its potential in creating various aromatic substrates and its role in the synthesis of naturally occurring bithiophenes (D’Auria et al., 1989).

Catalysis and Heteroarylation

In the field of catalysis, methyl 4-amino-5-bromothiophene-2-carboxylate has been found useful in palladium-catalyzed direct arylation of heteroaromatics. Fu et al. (2012) demonstrated its efficiency in preventing the formation of dimers or oligomers, facilitating the formation of biheteroaryls in high yields (Fu et al., 2012).

Antimicrobial Applications

Sharma et al. (2022) investigated the antimicrobial properties of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, derived from methyl 4-amino-5-bromothiophene-2-carboxylate. Their study provided insights into its potential in antimicrobial applications (Sharma et al., 2022).

Anticancer Activity

Investigations into the anticancer potential of derivatives of methyl 4-amino-5-bromothiophene-2-carboxylate have been conducted. For instance, a study by S. M et al. (2022) synthesized a Schiff base from 5-bromothiophene-2-carboxaldehyde and 4-amino antipyrine, demonstrating its efficacy in cytotoxic activity against certain cell lines (S. M et al., 2022).

Synthesis of PARP Inhibitors

Shinkwin et al. (1999) utilized methyl 4-amino-5-bromothiophene-2-carboxylate in the synthesis of inhibitors of poly(ADP-ribose)polymerase (PARP), which are significant in enhancing the effectiveness of radiotherapy and chemotherapy for cancer (Shinkwin et al., 1999).

Spasmolytic Activity and Computational Studies

Rasool et al. (2020) conducted research on thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid for their spasmolytic activity. This study also included detailed computational studies to understand the properties of these compounds (Rasool et al., 2020).

Optical and Electrical Properties

Mansour et al. (2017) explored the optical, electrical, and photoelectrical properties of films derived from 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyranoc[3,2-c] quinoline-3-carbonitrile, a compound related to methyl 4-amino-5-bromothiophene-2-carboxylate (Mansour et al., 2017).

Safety and Hazards

“Methyl 4-amino-5-bromothiophene-2-carboxylate” is classified as a warning substance . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation or skin contact, wearing protective gloves and eye protection, and washing thoroughly after handling .

将来の方向性

特性

IUPAC Name |

methyl 4-amino-5-bromothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMFLUFQWGQAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743784 | |

| Record name | Methyl 4-amino-5-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-5-bromothiophene-2-carboxylate | |

CAS RN |

89499-51-4 | |

| Record name | Methyl 4-amino-5-bromo-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89499-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-5-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)

![2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide](/img/structure/B3030307.png)

![Red-CLA [Chemiluminescence Reagent]](/img/structure/B3030312.png)

![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)

![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)